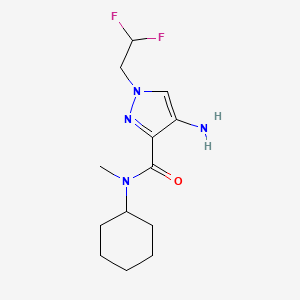

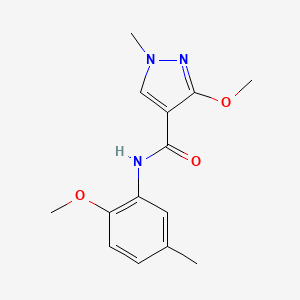

![molecular formula C23H25N3O2 B2798690 1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-49-9](/img/structure/B2798690.png)

1-allyl-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including an allyl group, a benzimidazole group, and a pyrrolidinone group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzimidazole group, which is a type of heterocyclic aromatic compound, attached to a pyrrolidinone group, which is a type of lactam. An allyl group is also attached to the benzimidazole group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the allyl group could potentially undergo reactions with electrophiles, and the lactam group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique

Photophysical Properties in Electroluminescent Layers

- Application: The compound has potential application in organic light-emitting devices (OLEDs). Research has shown that similar compounds exhibit specific fluorescence quantum yields in solution and polymer films, indicating their suitability for color electroluminescent structures (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Synthesis of Novel Derivatives

- Application: Novel series of derivatives related to benzo[d]imidazole have been synthesized, demonstrating potential for further chemical modifications and applications (Goli-Garmroodi et al., 2015).

Structural and Spectroscopic Characterization

- Application: The compound's structure and properties have been characterized using various spectroscopic techniques, offering insights into its physical and chemical behavior, important for scientific research applications (Özdemir, Dayan, & Demirmen, 2016).

Antitumor Activity

- Application: Derivatives of benzo[d]imidazole, like the compound , have been shown to exhibit antitumor properties, making them of interest in medical and pharmaceutical research (Mohareb & Gamaan, 2018).

Synthesis of Hexahydro-1H-Pyrrolo[1,2-a]ĭmidazoles

- Application: The compound is relevant in the synthesis of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles, which have various chemical and pharmaceutical applications (Katritzky, Qiu, He, & Yang, 2000).

Preparation of Heterocyclic Structures

- Application: It's used in the condensation reactions to form various heterocyclic structures, indicating its utility in complex chemical synthesis (Šačkus & Amankavičienė, 2002).

Synthesis of Human A3 Adenosine Receptor Antagonists

- Application: Compounds containing the benzo[d]imidazole moiety are being investigated for their potential as antagonists in human A3 adenosine receptors, important for therapeutic drug development (Baraldi et al., 2011).

Synthesis of Benzoyl Benzimidazole Derivatives

- Application: Research into the synthesis of derivatives like benzoyl benzimidazole explores the compound's role in complex chemical synthesis processes (Hai-wei, 2013).

Mécanisme D'action

Target of Action

The primary target of this compound, also known as 4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one, is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the signaling pathways it controls.

Result of Action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-3-11-25-16-18(15-22(25)27)23-24-20-9-4-5-10-21(20)26(23)12-13-28-19-8-6-7-17(2)14-19/h3-10,14,18H,1,11-13,15-16H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXGMNNCLLJBNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

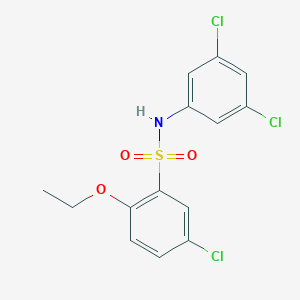

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)

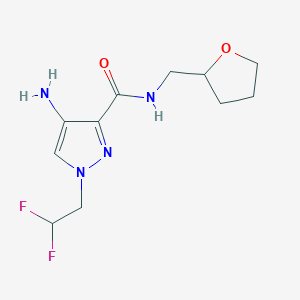

![Ethyl 5-(4-methyl-3-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2798619.png)

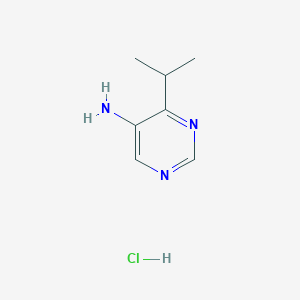

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)

![4-((4-Methoxyphenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2798622.png)

![(E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2798623.png)

![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)